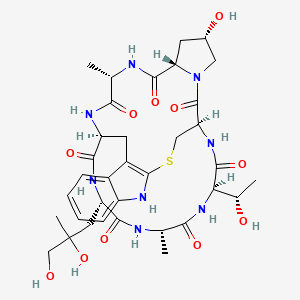

PHALLOIDIN

説明

特性

IUPAC Name |

(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N8O11S/c1-15-27(47)38-22-10-20-19-7-5-6-8-21(19)41-33(20)55-13-24(34(53)43-12-18(46)9-25(43)31(51)37-15)40-32(52)26(17(3)45)42-28(48)16(2)36-30(50)23(39-29(22)49)11-35(4,54)14-44/h5-8,15-18,22-26,41,44-46,54H,9-14H2,1-4H3,(H,36,50)(H,37,51)(H,38,47)(H,39,49)(H,40,52)(H,42,48)/t15-,16-,17-,18-,22-,23-,24-,25-,26+,35?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKZJLCSROULON-HPGKBWJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C)[C@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N8O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | Phalloidin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBILITY IN WATER: O.5% AT 0 °C; MUCH MORE SOLUBLE IN HOT WATER; FREELY SOLUBLE IN METHANOL, ETHANOL, BUTANOL, PYRIDINE /HEXAHYDRATE/ | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 932 | |

| Record name | PHALLOIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

17466-45-4 | |

| Record name | Phalloidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHALLOIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MAXIMUM ABSORPTION (WATER): 295 NM (E= 0.597, 1%, 1 CM); MELTING POINT: 280-282 °C /HEXAHYDRATE/ | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 932 | |

| Record name | PHALLOIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Perspectives and Scientific Elucidation of Phalloidin

Initial Isolation and Crystallization from Amanita phalloides

The investigation into the poisonous principles of Amanita phalloides has a long history, with efforts dating back over a century before the successful isolation of a homogeneous toxic substance. Early work encountered difficulties, including the presence of a heat-sensitive hemolytic principle (phallin) in aqueous extracts, which was not the heat-stable toxin responsible for the delayed, fatal effects of poisoning. pdn.ac.lk

In 1937, Feodor Lynen and Ulrich Wieland achieved a significant breakthrough by obtaining the first crystalline toxic component from the death cap mushroom. pdn.ac.lkwikipedia.org This substance was named phalloidin. pdn.ac.lk The crystallization of this compound was a crucial step, providing a purified compound for further chemical analysis. pensoft.net The isolation of this compound demonstrated it to be a fast-acting component when injected, though it was later understood that other toxins, the amatoxins, were primarily responsible for the delayed fatalities observed after ingestion of Amanita phalloides. pdn.ac.lkannualreviews.org

Early Structural Determination and Recognition of Unique Features

The determination of this compound's chemical structure presented considerable challenges. Early research confirmed its peptide nature through the isolation of amino acids from acid hydrolysates. pdn.ac.lk this compound was recognized as one of the first cyclic peptides to be discovered. wikipedia.org

A key and unusual feature of this compound's structure is a linkage between a cysteine and a tryptophan residue, forming a bicyclic heptapeptide (B1575542). wikipedia.org This specific linkage had not been previously characterized, complicating the structural elucidation process. wikipedia.org Researchers utilized techniques such as UV spectroscopy to detect the presence of a sulfur atom, observing a shifted wavelength associated with this ring structure. wikipedia.org Experiments involving Raney nickel further supported the presence of sulfur within the tryptophan ring. wikipedia.org Importantly, even after desulfurization, the this compound structure remained circular, confirming its inherent bicyclic nature. wikipedia.org The amino acid sequence of the desulfurized this compound was subsequently determined in 1955 through Edman degradation by Wieland and Schön. wikipedia.org

This early structural work revealed this compound to be a rigid bicyclic heptapeptide. wikipedia.organnualreviews.org It belongs to a family of related cyclic peptides found in Amanita phalloides known as phallotoxins, which also include phalloin, phallisin, phallacidin, phallacin, and phallisacin. pdn.ac.lkannualreviews.org The unique structural features, particularly the bicyclic nature and the cysteine-tryptophan linkage, distinguish this compound and contribute to its biological activity. Subsequent research highlighted its high affinity for actin, leading to its widespread use as a tool in microscopy to visualize filamentous actin (F-actin). wikipedia.orgnih.govembopress.orgresearchgate.netfrontiersin.org this compound functions by binding to and stabilizing F-actin, preventing its depolymerization. wikipedia.organnualreviews.orgembopress.orgresearchgate.net Structural investigations have suggested that this compound binds to the same actin-binding site as jasplakinolide (B32604) and that this compound binding does not induce significant conformational changes in actin, resembling the ADP-bound state of F-actin. embopress.orgresearchgate.net

Phalloidin Biosynthesis and Contemporary Chemical Synthesis Approaches

Elucidation of Biosynthetic Pathways in Fungi

The biosynthesis of phalloidin in Amanita mushrooms involves a ribosomal pathway, which is notable as most fungal cyclic peptides are synthesized by nonribosomal peptide synthetases. mdpi.comasm.orgnih.gov This process begins with the expression of genes belonging to the MSDIN family. wikipedia.orgmdpi.comnih.gov

MSDIN Gene Family and Precursor Peptide Processing

The MSDIN gene family encodes for precursor peptides, typically 34-37 amino acids in length, that contain the sequence corresponding to the mature cyclic peptide, flanked by conserved proline residues. wikipedia.orgmdpi.comasm.orgnih.gov In Amanita species, these genes are readily found in sequenced genomes. mdpi.com For instance, draft genome sequences of A. phalloides and A. bisporigera each contain approximately 30 MSDIN genes. researchgate.net These precursor peptides undergo post-translational modifications, including proteolytic cleavage and macrocyclization. wikipedia.orgasm.org A key enzyme involved in this processing is a specialized prolyl oligopeptidase B (POPB). mdpi.comasm.orgnih.gov POPB is a bifunctional enzyme capable of catalyzing both the hydrolysis of peptide bonds and transpeptidation, facilitating the cleavage and cyclization of the precursor peptide into the 7-amino acid this compound structure. mdpi.comasm.orgnih.gov Studies have shown that POPB is likely dedicated to cyclic peptide biosynthesis in Amanita. researchgate.net

Enzymatic Modifications and Formation of the Tryptathionine Bridge

Following the initial processing of the precursor peptide, further enzymatic modifications occur to form the mature this compound molecule. These modifications include hydroxylation of certain amino acid residues, such as proline, tryptophan, and isoleucine, and the formation of the characteristic tryptathionine bridge. wikipedia.orgasm.org The tryptathionine bridge is a thioether linkage formed between a cysteine residue and a modified tryptophan residue (specifically, 6-hydroxy-tryptophan). wikipedia.orgwikipedia.orgacs.org While the exact order and complete biochemical mechanisms for all these steps are not yet fully understood, the formation of the tryptathionine cross-bridge is a crucial step in generating the rigid bicyclic structure of this compound. wikipedia.orgasm.org Research indicates that a flavin mono-oxygenase 1 (FMO1) enzyme catalyzes the biosynthesis of the tryptathionine bridge. google.com This enzyme can facilitate the cross-bridge formation between tryptophan and cysteine residues in a peptide substrate, both in vivo and in vitro. google.com

Strategies for De Novo Chemical Synthesis of this compound

The complex bicyclic structure and unusual modifications of this compound present significant challenges for chemical synthesis. wikipedia.orgacs.orgfu-berlin.de

Methodological Challenges in Forming the Bicyclic Structure

A major difficulty in the chemical synthesis of this compound is the formation of the tryptathionine bond, the cysteine-tryptophan cross-link that creates the inner ring of the bicyclic structure. wikipedia.org Several synthetic approaches have been explored for forming this thioether bridge. Early methods involved reacting indoles with sulfenyl chlorides, although these often required laborious protection and deprotection strategies. google.com The Savige-Fontana reaction is another synthetic method used to access the tryptathionine moiety. google.com More recently, iodine-mediated thionation of a non-protected tryptophan sidechain and protected cysteine has been described as an approach applied to the synthesis of this compound and its derivatives. google.com A significant obstacle in synthesizing the bicyclic peptide structure of compounds like this compound is specifically the formation of the tryptathionine-based cross-link. acs.org

Molecular Mechanisms of Phalloidin Actin Interaction

Specificity of Phalloidin Binding to Filamentous Actin (F-actin)

This compound exhibits a high degree of specificity for F-actin compared to its monomeric counterpart, globular actin (G-actin). aatbio.comcytoskeleton.comrevvity.comaatbio.com This selective binding is crucial for its use as a probe to visualize F-actin in various cellular contexts. wikipedia.orgcytoskeleton.combiotium.comabberior.rocks

Stoichiometric Association with Actin Subunits within Filaments

Research has shown that this compound binds to actin filaments in a stoichiometric ratio of approximately one this compound molecule per actin subunit within the filament. aatbio.combiotium.compsu.eduthermofisher.comthermofisher.com This 1:1 binding allows for consistent and predictable labeling of F-actin. aatbio.combiotium.compsu.eduthermofisher.comthermofisher.com The binding site is located at the interface between actin subunits within the filament, effectively locking adjacent subunits together. wikipedia.orgbionity.com Structural studies using cryo-electron microscopy (cryo-EM) have revealed that this compound binds non-covalently to a site involving three actin subunits from both strands of the filament, stabilizing the structure through extensive hydrophobic interactions and proposed hydrogen bonds. biorxiv.org

Differential Binding Affinity Towards Globular Actin (G-actin)

This compound binds to actin filaments much more tightly than to actin monomers (G-actin). wikipedia.orgbionity.comrevvity.comaatbio.com This differential affinity is a key aspect of its specificity and its ability to stabilize F-actin without significantly interacting with the monomer pool. wikipedia.orgbionity.comrevvity.comaatbio.com It has been reported that phallotoxins, including this compound, are unable to bind to monomeric G-actin. aatbio.comthermofisher.com

This compound-Induced Stabilization of Actin Filaments

A primary effect of this compound binding is the significant stabilization of actin filaments. wikipedia.orgaatbio.combionity.comrevvity.combiorxiv.org This stabilization makes F-actin resistant to depolymerization induced by various agents and conditions. thermofisher.comresearchgate.net

Inhibition of F-actin Depolymerization Kinetics

This compound effectively prevents the depolymerization of actin fibers. wikipedia.orgbionity.com It stabilizes actin filaments by greatly reducing the rate constant for the dissociation of actin subunits from filament ends. wikipedia.orgbionity.comscispace.comnih.govpsu.edunews-medical.netyale.edu This inhibition of depolymerization kinetics is a hallmark of this compound's action. wikipedia.orgbionity.comscispace.comnih.govpsu.edunews-medical.netyale.edu Studies have shown that this compound reduces the dissociation rate constants at both the barbed and pointed ends of actin filaments to near zero. scispace.comnih.govpsu.edu

Influence on Actin Monomer Dissociation Rates from Filament Ends

This compound's stabilization effect is directly linked to its ability to decrease the rate constant for monomer dissociation from the ends of actin filaments. wikipedia.orgbionity.comscispace.comnih.govpsu.eduyale.edu This reduction in dissociation rate is observed at both the preferred (barbed) and nonpreferred (pointed) ends of the filament. scispace.comnih.govpsu.edu For instance, in one study using Limulus sperm acrosomal bundles, this compound reduced the dissociation rate constant at the preferred end from 0.317 ± 0.097 s⁻¹ to essentially zero and at the nonpreferred end from 0.269 ± 0.043 s⁻¹ to essentially zero. nih.govpsu.edu This leads to a drastic reduction in the critical concentration for actin polymerization at both ends. nih.govpsu.edu

Below is a table summarizing the effect of this compound on actin monomer dissociation rates from filament ends based on a study using Limulus sperm acrosomal bundles: nih.govpsu.edu

| Filament End | Dissociation Rate Constant (s⁻¹) - Control | Dissociation Rate Constant (s⁻¹) - this compound |

| Preferred | 0.317 ± 0.097 | ~0 |

| Nonpreferred | 0.269 ± 0.043 | ~0 |

Modulation of Actin Dynamics and Associated Biochemical Processes

Beyond stabilizing existing filaments, this compound also influences actin polymerization dynamics. It strongly promotes actin polymerization wikipedia.orgbionity.com and lowers the critical concentration required for polymerization aatbio.comcytoskeleton.comaatbio.comthermofisher.comresearchgate.net, shifting the monomer/polymer equilibrium towards the filamentous state aatbio.comaatbio.comthermofisher.com. This is primarily a consequence of reducing the dissociation rate constants at the filament ends, rather than significantly affecting the association rates researchgate.netnih.govpsu.edu.

This compound binding has also been shown to inhibit the ATP hydrolysis activity of F-actin. wikipedia.orgaatbio.combionity.comaatbio.com This inhibition is associated with the trapping of ADP within the actin subunit. wikipedia.orgbionity.com Structurally, this compound binding appears to trap actin monomers in a conformation distinct from G-actin wikipedia.orgbionity.com and stabilize the F-actin structure wikipedia.orgbionity.com. While this compound stabilizes the filament and reduces monomer dissociation, it can also reduce the association rate constant at the barbed end by about 50%. scispace.com

This compound's interaction with actin can also modulate the interaction of actin with certain actin-binding proteins. For example, this compound has been shown to perturb the interaction of human non-muscle myosin isoforms 2A and 2C1 with F-actin, leading to faster dissociation of the complex, reduced actin-activated ATP turnover, and slower filament velocity in in vitro motility assays. nih.gov Additionally, this compound can bind to proteins other than actin filaments, such as Arp2/3 complex and its activator hWASp-VCA, influencing processes like actin filament branching. nih.govacs.org

Inhibition of F-actin ATP Hydrolysis Activity

Actin undergoes structural transitions coupled with ATP hydrolysis during polymerization. researchgate.netbiorxiv.org G-actin, the monomeric form, typically binds ATP. Upon polymerization into F-actin, the bound ATP is hydrolyzed to ADP and inorganic phosphate (B84403) (Pi). The subsequent release of Pi results in ADP-bound F-actin, a less stable state. biorxiv.org

This compound has been shown to influence this process, specifically inhibiting the ATP hydrolysis activity of F-actin. wikipedia.orgresearchgate.net While this compound does not interfere with nucleotide hydrolysis itself, it blocks nucleotide exchange in F-actin. researchgate.net This inhibition of nucleotide exchange occurs even under conditions where monomers are capable of exchange. researchgate.net this compound's binding site is located in close proximity to the nucleotide-binding pocket on actin, separated by less than 1.0 nm. researchgate.net This close proximity suggests that this compound's presence can trap actin monomers in a conformation distinct from G-actin and stabilize the F-actin structure by significantly reducing the rate constant for monomer dissociation, an event linked to the trapping of ADP. wikipedia.orgresearchgate.net Research indicates that this compound inhibits the dissociation of γ-phosphate from ADP-Pi on actin filaments. nih.gov

Promotion of Actin Polymerization and Filament Nucleation

This compound strongly promotes actin polymerization. wikipedia.org It achieves this primarily by binding to F-actin and preventing its depolymerization. wikipedia.orgrevvity.com this compound binds specifically at the interface between F-actin subunits, effectively locking adjacent subunits together. wikipedia.org This tight binding to actin filaments, much stronger than its binding to actin monomers, leads to a decrease in the rate constant for the dissociation of actin subunits from filament ends, thereby stabilizing the actin filaments. wikipedia.org

This compound enhances actin assembly by lowering the critical concentration at both ends of actin filaments. nih.govpsu.edu This effect is a consequence of reducing the dissociation rate constants at each end. nih.govpsu.edu While this compound may slightly lower the association rate constant at the barbed end, its primary mechanism for enhancing assembly is by inhibiting subunit removal from both ends. nih.govpsu.edu

Furthermore, this compound strongly promotes the nucleation of actin filaments. wikipedia.orgnih.gov Spontaneous polymerization is accelerated because this compound inhibits the rapid dissociation of spontaneously formed actin dimers and trimers, thereby promoting nucleation. nih.gov this compound dramatically increases the nucleation of filaments by pure actin and by actin in the presence of the Arp2/3 complex and its activator, hWASp-VCA. nih.gov

Impact on Actin Filament Branch Formation by Arp2/3 Complex

The Arp2/3 complex plays a crucial role in the formation of branched actin filament networks. embopress.orgresearchgate.net this compound influences the formation of actin filament branches mediated by the Arp2/3 complex. nih.govacs.org Studies have shown that this compound not only promotes the nucleation of pure actin monomers but also dramatically stimulates branch formation by actin, Arp2/3 complex, and hWASp-VCA by more than 10-fold. nih.govacs.orgresearchgate.net Additionally, this compound inhibits the dissociation of these branches. nih.govacs.org The increased number of branches observed in samples treated with this compound arises from its multiple influences on both the formation and dissociation of branches. nih.govacs.org

This compound can bind to both the Arp2/3 complex and the VCA domain of hWASp, an Arp2/3 complex activator, with dissociation equilibrium constants of approximately 100 nM. nih.govacs.org This binding allows this compound to influence the formation of the ternary complex and subsequent branch formation. nih.gov this compound may stabilize branches directly by binding between the Arp2/3 complex and the initial subunit of the daughter filament, similar to how it stabilizes actin filaments. nih.gov Its ability to inhibit the dissociation of γ-phosphate from ADP-Pi on actin filaments may also play a role, as branches dissociate faster after ATP hydrolysis and phosphate dissociation from actin filaments and Arp2/3 complex. nih.gov

Interference with Endogenous Actin Binding Protein Interactions

This compound's strong binding to F-actin and its ability to stabilize specific conformational states of actin can interfere with the interactions of endogenous actin-binding proteins. Actin undergoes structural transitions during polymerization, ATP hydrolysis, and subsequent phosphate release, and various actin-binding proteins sense these different states. researchgate.netbiorxiv.orgbiorxiv.org By suspending these structural changes, this compound likely influences how actin-binding proteins interact with the filament. researchgate.netbiorxiv.orgbiorxiv.org

This compound's effect on stabilizing F-actin by reducing monomer dissociation can impact proteins that interact with filament ends. nih.govpsu.edu Furthermore, by trapping actin in specific nucleotide states or conformations, this compound can interfere with the binding of proteins that sense the nucleotide state of F-actin. biorxiv.orgresearchgate.net

Structural Biology of Phalloidin Actin Complexes

Elucidation of the Phalloidin Binding Site on F-actin

This compound binds specifically and tightly to F-actin, with a binding site located at the interface of actin subunits within the filament. wikipedia.org Early models and more recent high-resolution cryo-electron microscopy (cryo-EM) studies have refined our understanding of this interaction. biorxiv.orgresearchgate.net

Interaction Interface Between Adjacent F-actin Subunits

This compound binds in a pocket formed by residues from typically three adjacent actin subunits within the F-actin filament, bridging these subunits and reinforcing their contacts. biorxiv.orgresearchgate.netresearchgate.net This binding site is situated at the interface between subunits from both strands of the double-stranded actin helix. biorxiv.org Specifically, the interaction involves subunits along the one-start short-pitch helix and laterally between strands of the two-start long-pitch helices. researchgate.net While some studies initially suggested interaction primarily with two actin monomers, more detailed analyses indicate involvement of three subunits, strengthening both intra- and inter-strand contacts. biorxiv.orgresearchgate.net

Characterization of Intermolecular Bonds (Hydrophobic, Hydrogen)

Detailed interactions have been mapped, showing this compound interacting with residues from different actin monomers. For instance, interactions have been observed with residues such as E72, H73, I75, T77, L110, N111, P112, R177, and D179 from one actin monomer (n+1) and T194, G197, Y198, S199, F200, E205, and L242 from an adjacent monomer (n). researchgate.net

Here is a summary of key interacting residues:

| Actin Monomer | Residues Interacting with this compound | Type of Interaction (Primary) |

| n+1 | E72, H73, I75, T77, L110, N111, P112, R177, D179 | Hydrophobic, Hydrogen Bonds |

| n | T194, G197, Y198, S199, F200, E205, L242 | Hydrophobic, Hydrogen Bonds |

| n+2 | I287, R290 (proximal) | Possible minor interactions |

Note: Based on findings from multiple cryo-EM studies. biorxiv.orgresearchgate.net

Conformational Analysis of this compound-Stabilized F-actin Structures

Cryo-EM studies have been instrumental in revealing the conformational state of F-actin when bound to this compound and how this differs from other states or interactions. biorxiv.orgnih.govrcsb.org

Cryo-Electron Microscopy Studies of this compound-Actin Filament Assemblies

High-resolution cryo-EM has provided detailed structural models of this compound-stabilized F-actin filaments, with resolutions reaching up to 3.3-3.7 Å. rcsb.orgfrontiersin.org These studies confirm that this compound binds stoichiometrically to F-actin. biorxiv.org Cryo-EM allows for the visualization of this compound's position bridging adjacent subunits and the resulting structural state of the actin monomers within the filament. rcsb.org For example, cryo-EM structures of this compound-bound F-actin have shown the D-loop of actin monomers in a closed conformation, particularly when this compound is added to aged filaments after polymerization. biorxiv.org

Trapping of Specific Actin Nucleotide States

This compound binding influences the nucleotide state of actin within the filament. It has been observed that this compound can trap actin monomers in a conformation distinct from G-actin and stabilizes F-actin by significantly reducing the rate constant for monomer dissociation, an event linked to the trapping of ADP. wikipedia.org Cryo-EM studies comparing apo F-actin (ADP-bound) and this compound-bound F-actin structures have shown that this compound-bound actin closely resembles the ADP state. researchgate.netembopress.orgnih.gov This suggests that this compound binding does not induce significant conformational changes beyond those associated with the ADP-bound state of F-actin. embopress.orgnih.gov

Comparative Structural Analysis with Other Actin Stabilizers (e.g., Jasplakinolide)

This compound and other F-actin stabilizing compounds like jasplakinolide (B32604) have been compared structurally to understand their mechanisms of action. biorxiv.orgnih.govrcsb.org Jasplakinolide, a cyclodepsipeptide from marine sponges, shares an overlapping binding site with this compound on F-actin. biorxiv.orgnih.govxenbase.org Both toxins stabilize the filament through extensive hydrophobic interactions. biorxiv.org However, despite the shared binding site, their effects on actin conformation can differ. biorxiv.orgnih.govrcsb.org

Comparative cryo-EM studies have shown that while this compound-bound F-actin resembles the ADP state with a closed D-loop, jasplakinolide binding can induce an ADP-Pi-like conformation with an open D-loop. researchgate.netembopress.orgnih.gov This difference in the D-loop conformation, a region sensitive to the nucleotide state of actin, highlights that even with overlapping binding sites, different stabilizing agents can trap distinct structural states within the natural conformational space of actin. biorxiv.orgnih.govrcsb.orgnih.gov The root mean square deviation (rmsd) of the D-loop between jasplakinolide-bound and this compound-bound F-actin structures has been reported to be around 2.4 Å, further illustrating this conformational difference. nih.gov

Here is a comparison of the effects of this compound and Jasplakinolide on F-actin structure:

| Stabilizer | Binding Site on F-actin | Primary Interactions | Effect on D-loop Conformation | Mimics Nucleotide State |

| This compound | Interface of 3 adjacent subunits | Hydrophobic, Hydrogen Bonds | Closed | ADP |

| Jasplakinolide | Overlapping with this compound site | Hydrophobic | Open | ADP-Pi |

Note: Based on comparative cryo-EM studies. biorxiv.orgresearchgate.netembopress.orgnih.gov

Phalloidin Derivatives and Analogues for Advanced Research Applications

Development of Fluorescently Labeled Phalloidin Conjugates

Fluorescently labeled this compound conjugates are among the most common and powerful tools for visualizing F-actin in fixed and permeabilized cells and tissues. biotium.comthermofisher.comabcam.combioacts.co.kraatbio.comontosight.aiinterchim.fr By covalently attaching fluorophores to this compound, researchers can specifically stain actin filaments and observe their distribution and organization using fluorescence microscopy. wikipedia.orgthermofisher.comabcam.combioacts.co.kraatbio.comontosight.aiinterchim.fr These conjugates bind to F-actin with nanomolar affinity and in a stoichiometric ratio of approximately one this compound molecule per actin subunit. biotium.comthermofisher.comaatbio.com

Integration of Diverse Fluorophores for Multicolor Imaging

A wide array of fluorophores with different spectral properties have been conjugated to this compound, enabling multicolor imaging applications. thermofisher.comabcam.combioacts.co.krinterchim.frevidentscientific.com This allows researchers to simultaneously visualize F-actin along with other cellular components labeled with different fluorescent probes, such as antibodies or fluorescent proteins. thermofisher.comevidentscientific.comfsu.eduleica-microsystems.com Examples of commonly used fluorophores include Fluorescein (FITC), Rhodamine (TRITC), Alexa Fluor dyes (e.g., Alexa Fluor 488, 546, 568, 594, 647), iFluor dyes, BODIPY, and Texas Red. thermofisher.comabcam.combioacts.co.krevidentscientific.comabnova.comfishersci.fithermofisher.comabcam.co.jpfishersci.fibiolegend.comuct.ac.zasci-hub.sebio-techne.comdutscher.com The availability of conjugates spanning the visible spectrum, including blue, green, red, and far-red emitting dyes, facilitates complex experiments requiring the differentiation of multiple cellular structures. thermofisher.combioacts.co.krevidentscientific.comuct.ac.za

Table 1: Examples of Fluorescent this compound Conjugates and Spectral Properties

| Fluorophore Conjugated | Approximate Excitation (nm) | Approximate Emission (nm) |

| FITC | 495 | 519 |

| Rhodamine (TRITC) | 540 | 565 |

| Alexa Fluor 488 | 495 | 518 |

| Alexa Fluor 555 | 554 | 565 |

| Alexa Fluor 647 | 650 | 665 |

| iFluor 488 | 490 | 515 |

| Texas Red | 591 | 608 |

Note: Spectral properties can vary slightly depending on the specific dye variant and environment.

Optimization for Enhanced Brightness and Photostability in Imaging

Significant efforts have been made to optimize fluorescent this compound conjugates for enhanced brightness and photostability. thermofisher.comabcam.comfishersci.fi Brighter probes yield stronger signals, which is particularly beneficial for imaging less abundant actin structures or when using techniques that require high sensitivity, such as super-resolution microscopy (e.g., SIM, STORM). thermofisher.comfishersci.fi Photostability, the resistance of a fluorophore to irreversible degradation upon light excitation, is crucial for time-lapse imaging and prolonged observation, as it minimizes signal fading (photobleaching). evidentscientific.comuct.ac.za Newer generations of fluorescent dyes, such as the Alexa Fluor Plus and iFluor dyes, have been developed to offer improved brightness and photostability compared to traditional fluorophores like FITC and Rhodamine. thermofisher.comabcam.comthermofisher.comabcam.co.jpfishersci.fiuct.ac.za Using antifade reagents in mounting media can also help to reduce photobleaching. uct.ac.za

Biotinylated this compound for Avidin (B1170675)/Streptavidin-Mediated Detection Systems

In addition to fluorescent conjugates, this compound has been biotinylated, allowing its use in detection systems that utilize the strong affinity between biotin (B1667282) and avidin or streptavidin. thermofisher.comabcam.comontosight.aifishersci.fidutscher.com Biotinylated this compound binds specifically to F-actin, and the attached biotin molecule then serves as a target for avidin or streptavidin conjugated to various reporters, such as enzymes (e.g., horseradish peroxidase), fluorescent dyes, or gold particles. ontosight.ai This indirect detection method can offer signal amplification and versatility, making it useful for applications like Western blotting to detect actin or actin-associated proteins, and in microscopy when combined with fluorescently labeled streptavidin. ontosight.aiabcam.co.jp

Synthetic this compound Analogues and Targeted Structural Modifications

Synthetic analogues of this compound have been created to investigate the structural requirements for actin binding and to develop derivatives with altered properties, such as improved cell permeability. biotium.comnih.govsemanticscholar.org this compound is a bicyclic heptapeptide (B1575542) with a specific conformation crucial for its interaction with F-actin. wikipedia.orgrevvity.comdutscher.comnih.gov

Effects of Amino Acid Substitutions on Actin Binding and Functionality

Research has also shown that a single amino acid substitution in actin can affect this compound binding. In some fungal species, a valine at position 75 in actin, instead of the isoleucine found in species where actin binds this compound, underlies the failure of this compound staining. biorxiv.orgresearchgate.net Introducing a V75I point mutation in the actin of such fungi can restore this compound binding without disrupting actin function. biorxiv.orgresearchgate.net

Strategies for Enhancing Cell Permeability in Derivatives

A significant limitation of this compound and its standard conjugates is their poor cell permeability, meaning they generally cannot cross the cell membrane to stain actin in live cells. biotium.comrevvity.combioacts.co.kr Therefore, their use typically requires fixation and permeabilization of cells. biotium.comthermofisher.comrevvity.comabcam.combioacts.co.kraatbio.cominterchim.frbiolegend.com Strategies to enhance cell permeability in this compound derivatives are an active area of research. While not extensively detailed in the provided snippets, potential approaches could involve conjugating this compound to cell-penetrating peptides or encapsulating it in delivery systems like cationic liposomes, which have been mentioned as a method to load labeled phalloidins into live cells. biotium.com Developing cell-permeant this compound analogues would allow for the study of dynamic actin rearrangements in living systems without the need for fixation.

Advanced Methodologies and Applications of Phalloidin in Cell and Molecular Biology Research

Visualization and Quantitative Analysis of Actin Cytoskeleton Organization

Fluorescently labeled phalloidin is considered a gold standard marker for labeling endogenous actin filaments in fixed samples and tissues. biologists.comfrontiersin.org The binding affinity of this compound conjugates is similar across different species, including plants and animals, and does not change significantly with actin from various sources. thermofisher.comthermofisher.com This makes this compound a versatile probe for diverse biological systems.

Fluorescence Microscopy and High-Content Screening Techniques

Fluorescent this compound conjugates are widely applied in fluorescence microscopy and high-content screening (HCS) applications to visualize and quantify F-actin. revvity.comrndsystems.comrevvity.combio-techne.comtocris.comsigmaaldrich.com These probes are available with various fluorescent dyes, offering a range of excitation and emission spectra for multicolor experiments. bio-rad.comthermofisher.comrevvity.comrndsystems.comrevvity.combio-techne.comtocris.comrndsystems.comthermofisher.com For optimal results, this compound staining is typically performed on formaldehyde-fixed and permeabilized cells or tissue sections. abcam.co.jpabcam.comrndsystems.comtocris.comthermofisher.com

Different fluorescent this compound conjugates are available, each with distinct photophysical properties. For example, this compound-FITC is a green-fluorescent stain with excitation and emission maxima at 496 nm and 516 nm, respectively. rndsystems.combio-techne.com PhenoVue Fluor 594 - this compound exhibits bright red fluorescence with excitation and emission maxima at 590 nm and 617 nm. revvity.com Alexa Fluor and Alexa Fluor Plus this compound conjugates are known for their brightness and photostability, with Alexa Fluor Plus variants offering increased signal sensitivity. thermofisher.com

Immunofluorescence (IHC, ICC) Protocols

This compound staining is compatible with immunofluorescence (IF) protocols, including immunohistochemistry (IHC) and immunocytochemistry (ICC). rndsystems.combio-techne.comtocris.comrndsystems.comciteab.com this compound conjugates can be added during the primary or secondary antibody incubation steps. abcam.co.jpabcam.com Proper fixation, typically with formaldehyde, is crucial for preserving actin structure and ensuring high-affinity this compound binding, while methanol-containing fixatives should be avoided as they can disrupt actin. abcam.co.jpabcam.comthermofisher.comcytoskeleton.com Permeabilization, often with Triton X-100, is necessary to allow the this compound conjugate access to the intracellular actin cytoskeleton. abcam.comthermofisher.comcytoskeleton.comabberior.rocks

High-Resolution Microscopy (e.g., Fluorescence Photo-oxidation, Super-resolution Microscopy)

This compound is a key tool for high-resolution microscopy techniques, including super-resolution microscopy methods like dSTORM and PAINT, which allow for the visualization of F-actin nanoarchitecture beyond the diffraction limit of light. biorxiv.orgfrontiersin.orgbiophysics.orgacs.orgplos.org While this compound staining is widely used in super-resolution imaging, challenges such as the dissociation of some this compound conjugates from F-actin in imaging buffers have been noted. biorxiv.orgnih.gov Strategies like chemical cross-linking or using techniques such as this compound-PAINT, which eliminates the need for washing steps, can help preserve delicate structures and improve labeling density for super-resolution analysis. biorxiv.orgbiophysics.orgnih.gov Expansion microscopy (ExM), combined with this compound labeling, also enables super-resolution volumetric imaging of actin filaments in cultured cells and tissues. acs.org

Whole-Mount Staining Procedures for Complex Tissues

Whole-mount staining procedures using fluorescent this compound allow for the visualization of the actin cytoskeleton in complex tissues and organisms, such as Caenorhabditis elegans and zebrafish embryos. abberior.rocksnih.govpubcompare.aifrontiersin.orgresearchgate.netnih.gov These protocols often involve fixation, permeabilization, and prolonged incubation with the this compound conjugate to ensure penetration into the tissue. abberior.rockspubcompare.aifrontiersin.orgnih.gov Whole-mount staining coupled with confocal microscopy enables the analysis of F-actin organization in three dimensions within intact biological structures. frontiersin.orgnih.gov

Electron Microscopy for Ultrastructural Actin Filament Analysis

While fluorescence microscopy is widely used, this compound can also be employed in conjunction with electron microscopy for ultrastructural analysis of actin filaments. Biotinylated this compound, for instance, can be used to visualize actin filaments by electron microscopy using standard enzyme-mediated avidin (B1170675)/streptavidin techniques. thermofisher.com Cryo-electron microscopy (cryo-EM) has been used to determine the high-resolution structure of this compound-stabilized F-actin, providing atomic detail on how this compound interacts with and stabilizes actin filaments. rcsb.orgresearchgate.net

Investigating Actin-Dependent Cellular Processes

The actin cytoskeleton plays a fundamental role in a multitude of cellular processes, including cell motility, division, and the generation of mechanical forces. thermofisher.comabcam.com this compound, particularly in its fluorescently labeled forms, is an indispensable tool for researchers investigating the dynamics and organization of F-actin during these critical cellular activities. bionity.comthermofisher.com

Studies on Cell Migration and Adhesion Mechanisms

Cell migration and adhesion are complex processes that rely heavily on the dynamic remodeling of the actin cytoskeleton. researchgate.net this compound is widely used to visualize F-actin organization during these events, providing insights into the structural basis of cell movement and attachment. researchgate.netmdpi.com Researchers use fluorescent this compound staining to observe F-actin structures like lamellipodia and filopodia, which are protrusive formations driven by actin polymerization at the cell edge during migration. researchgate.net

Studies utilizing this compound have demonstrated the critical role of the actin cytoskeleton in cell adhesion. For instance, fluorescent this compound derivatives have been used to show that bundles of microfilaments associate with the membrane at sites of myotube-substrate attachment, specifically labeling "contact domains" which are also enriched in proteins like talin, filamin, and alpha-actinin. umich.edunih.gov In contrast, actin, labeled by a monoclonal antibody, was found in both contact domains and acetylcholine (B1216132) receptor (AChR)-rich domains, suggesting a broader distribution compared to the bundled microfilaments visualized by this compound. umich.edunih.gov

This compound staining has also been employed to assess changes in cell area and aspect ratio, which are indicators of cell spreading and adhesion on different substrates. mdpi.com For example, studies investigating cell type-specific adhesion on laser-structured surfaces used this compound-TRITC staining to visualize actin filaments and determine cell morphology. mdpi.com

Furthermore, this compound has been instrumental in studying the impact of actin stabilization on cell migration. While this compound itself is generally not cell-permeable and thus limited in live-cell studies unless microinjected, its ability to stabilize actin filaments has provided valuable insights. thermofisher.comfrontiersin.orgnih.gov Compounds that stabilize actin, similar to the effect of this compound, have been shown to decrease cell migration speed and increase adhesive area and the number of focal adhesion sites. frontiersin.org

Research into Cell Division and Cytokinesis

The actin cytoskeleton undergoes significant rearrangements during cell division and cytokinesis, the process by which a single cell is divided into two daughter cells. thermofisher.comnih.gov this compound staining is a common method to visualize F-actin structures involved in these processes, such as the contractile ring formed during cytokinesis. mst.eduresearchgate.net

Fluorescent this compound conjugates enable the observation of actin at the cell cortex in dividing cells. mst.edu This technique can be combined with immunofluorescence to simultaneously image actin filaments and other proteins crucial for cell division. mst.edu Studies using permeabilized cell models have shown that cytokinesis can be blocked by the addition of this compound, highlighting the dependence of this process on dynamic actin structures. nih.gov

Quantitative analysis of F-actin levels during the cell cycle has also been performed using fluorescent this compound. Studies have shown that F-actin levels can change throughout the cell cycle, and these changes can be altered in transformed cells. aacrjournals.org Double-labeling studies using rhodamine-phalloidin (B2604369) for F-actin and antibodies for cell cycle markers have revealed that the mean F-actin content of dividing cells can be significantly higher than that of non-dividing cells. aacrjournals.org

In plant cells, microinjected fluorescent this compound has been used to observe the dynamics of the F-actin cytoskeleton during mitosis and cytokinesis in vivo. nih.gov These studies have provided evidence for the new assembly of actin filaments during cell plate development, suggesting a role for actin in plant cytokinesis. nih.gov

Exploration of Mechanobiology and Cellular Force Generation

Mechanobiology investigates how physical forces and mechanical properties influence cellular behavior. The actin cytoskeleton is a key player in cellular mechanosensing and force generation. nih.gov this compound staining is frequently used in mechanobiology research to visualize the organization of F-actin in cells subjected to mechanical stimuli or cultured on substrates with defined mechanical properties. nih.govscispace.comunipd.it

Visualizing F-actin with fluorescent this compound allows researchers to observe how cells adapt their cytoskeletal structure in response to mechanical cues from their environment. nih.gov For instance, this compound staining has been used to show the formation of stress fibers and cortical cytoskeleton in cells adhering to different extracellular matrix (ECM) components, demonstrating distinct actin organizations based on the substrate. nih.gov

In 3D cell confinement assays, this compound staining is used to visualize F-actin and assess the impact of physical confinement on cytoskeletal organization. nih.gov This is particularly relevant in studying nuclear mechanobiology, where nuclear deformation induced by 3D confinement can influence cellular functions, including cell contractility and cytoskeletal organization. nih.gov

This compound staining, often in conjunction with visualizing ECM fibers, provides a clear picture of the engagement between the actin cytoskeleton and the extracellular matrix, which is fundamental to understanding cellular force generation and transmission. scispace.com Recent research has also utilized this compound to observe rapid changes in perinuclear F-actin filament organization in response to mechanical stimulation, linking mechanical signals to intracellular cytoskeletal rearrangements. researchgate.net

In Vitro Applications and Biochemical Assays Utilizing this compound

Beyond its use in cellular imaging, this compound is a valuable tool for in vitro studies and biochemical assays focused on actin and actin-associated proteins. Its ability to stabilize F-actin makes it particularly useful for these applications. cytoskeleton.comcytoskeleton.com

Stabilization of Purified Actin Filaments for Biochemical Characterization

One of the key in vitro applications of this compound is the stabilization of purified actin filaments. This compound binds to F-actin with high affinity and prevents its depolymerization, even at low actin concentrations. wikipedia.orgcytoskeleton.combionity.com This stabilization is crucial for various biochemical experiments where maintaining the integrity of actin filaments is essential.

This compound lowers the critical concentration for actin polymerization, effectively promoting the formation of stable actin polymers. cytoskeleton.combionity.comthermofisher.com This property is exploited in actin polymerization assays, where this compound can enhance polymerization and stabilize the resulting filaments for observation and analysis. cytoskeleton.comnih.gov

Stabilized actin filaments prepared with this compound are used in a variety of in vitro assays, including motility assays, where the interaction of myosin motors with actin filaments is studied. cytoskeleton.comcytoskeleton.com this compound-labeled actin filaments retain many functional characteristics of unlabeled actin, including their ability to interact with myosin. cytoskeleton.com

This compound stabilization is particularly useful when working with less stable forms of actin, such as those from certain parasite species. Studies have shown that this compound can rescue the instability of these actins in vitro, inducing them to form long, stable filaments that resemble conventional actin. plos.org This highlights the utility of this compound in characterizing the polymerization properties of diverse actin isoforms.

Use as a Substrate for Identifying and Characterizing Actin-Associated Proteins

This compound-stabilized actin filaments serve as valuable substrates for identifying and characterizing proteins that interact with F-actin. umich.educytoskeleton.com Because this compound binds at the interface between actin subunits and is relatively small, many actin-binding proteins can still access and bind to the this compound-decorated filaments. thermofisher.comthermofisher.com

Researchers utilize this compound-stabilized actin in pull-down assays and other biochemical methods to isolate and identify novel actin-associated proteins. By incubating cell lysates or protein extracts with immobilized this compound-actin filaments, proteins that bind to F-actin can be captured and subsequently identified using techniques such as mass spectrometry.

Furthermore, this compound-stabilized actin is used to characterize the binding properties of known actin-associated proteins, including their affinity, stoichiometry, and effect on actin filament structure and dynamics. researchgate.net For example, studies investigating the interaction of cofilin with actin filaments have utilized this compound-stabilized cofilin-saturated actin filaments (cofiactin) for in vitro analysis. researchgate.net

Fluorescent this compound derivatives are also employed in in vitro microscopy assays to visualize the binding and activity of actin-associated proteins on individual actin filaments. nih.gov This allows for real-time observation of protein-actin interactions and the effects of these interactions on filament behavior.

Application in Actin-Dependent Motility Assays

This compound plays a significant role in in vitro actin motility assays, which are used to study the function of myosin motor proteins and the mechanisms of actin-based movement. cytoskeleton.comrupress.org In these assays, stabilized fluorescent actin filaments, often labeled with rhodamine-phalloidin or other fluorescent this compound conjugates, serve as a substrate for myosin to move upon. cytoskeleton.comnih.gov The high affinity of this compound for F-actin ensures the stability of the filaments during the assay, allowing for consistent and reproducible measurements of motility. cytoskeleton.com

Studies using rhodamine-phalloidin in in vitro motility assays have investigated the orientation of actin filaments during motion. By measuring the polarization of fluorescence from rhodamine-phalloidin labeled F-actin, researchers can infer changes in the orientation of actin monomers within the filaments. nih.gov These experiments have indicated that while the average orientation of the dye does not change significantly during filament translation, the binding of myosin heads may induce slight disorganization in the filament structure. nih.gov

Furthermore, this compound-labeled actin filaments have been used in biomimetic motility assays to understand the force production mechanism by site-directed actin polymerization, particularly in the presence of proteins like the Arp2/3 complex. rupress.org Staining with rhodamine-phalloidin allows visualization of actin structures, such as asters of radially arranged filaments, formed around functionalized beads in these assays. rupress.org

Research has also demonstrated that labeling actin filaments with different fluorescent this compound conjugates, such as Rhodamine this compound, Alexa-488 this compound, and biotin-XX this compound, results in only negligible differences in actomyosin (B1167339) function in the in vitro motility assay. nih.gov This suggests that the choice of certain this compound conjugates may not significantly impact the observed sliding velocity of actin filaments in these assays, allowing for flexibility in fluorophore selection based on imaging setup and experimental needs. nih.gov

Comparative Studies with Alternative Actin Probes

While this compound is considered a gold standard for labeling F-actin in fixed cells, particularly for super-resolution microscopy, its limitations, such as lack of cell permeability and toxicity in live cells due to filament stabilization, have led to the development and comparison with alternative actin probes. aatbio.complos.orgtandfonline.combiologists.com These alternatives include genetically encoded probes like LifeAct, Utrophin, and F-tractin, as well as fluorescent protein-tagged actin. tandfonline.combiologists.comnih.gov

Comparison with Genetically Encoded Actin Probes (e.g., LifeAct, Utrophin, F-tractin)

Comparative studies have evaluated the efficacy and localization patterns of this compound against genetically encoded actin probes in various cell types and experimental contexts. tandfonline.comnih.govnih.govmolbiolcell.org

LifeAct: LifeAct is a short peptide that can be fused to fluorescent proteins to visualize F-actin dynamics in live cells. plos.orgbiologists.com Comparisons in fixed cells using super-resolution microscopy have shown that LifeAct can provide comparable resolution to this compound labeling. nih.govresearchgate.net However, LifeAct has been reported to generate a small percentage of spurious localizations from transient, non-specific binding in super-resolution imaging. nih.govresearchgate.net While LifeAct exchanges rapidly on F-actin, making it suitable for live-cell imaging, this compound's slow dissociation rate makes it less ideal for observing dynamic changes in live cells over extended periods. plos.org Some studies indicate that LifeAct may not stain certain actin structures labeled by this compound, such as specific filopodia in mesenchymal cells or stress-induced cofilin-bound F-actin structures. biologists.com In cultured hippocampal neurons, LifeAct-GFP showed similar colocalization with this compound but was less enriched in dendritic spines compared to EGFP-actin and Actin-Chromobody-TagGFP2. molbiolcell.orgnih.gov

Utrophin: Actin-binding domains from utrophin, particularly Utr261 and a shorter variant Utr230, have been used as genetically encoded probes. tandfonline.comnih.gov Studies comparing utrophin-based probes with this compound have revealed differences in their localization patterns within different actin networks. tandfonline.comnih.gov For instance, Utr261-GFP may not display the same steep rise in accumulation near the plasma membrane as this compound. tandfonline.comresearchgate.net Utr230-eGFP has been observed to localize to structures like Golgi-associated filaments that are not detected by this compound staining. tandfonline.comnih.govresearchgate.net While Utrophin can robustly label F-actin, strong expression can lead to sterility and severe actin defects in some model organisms. nih.gov

F-tractin: F-tractin is another actin-binding peptide used for live-cell imaging. tandfonline.comnih.gov Comparative analysis suggests that the localization of F-tractin is often the most similar to that of this compound among the genetically encoded probes, particularly in peripheral actin networks. tandfonline.comnih.govresearchgate.net However, F-tractin expression can induce organism-specific changes in cell morphology, such as the formation of dense, radial actin bundles and longer filopodia in certain cell types, which can make it problematic for imaging actin dynamics. tandfonline.comresearchgate.net While F-tractin labels cytoplasmic F-actin structures well without causing sterility or striking actin defects at lower expression levels, its labeling strength can be weaker compared to other tools. nih.gov

Structural studies using cryo-EM have provided insights into the binding of these probes to actin filaments. This compound binding does not induce significant conformational changes in actin, whereas LifeAct preferentially binds to the closed D-loop conformation of actin filaments. embopress.orgembopress.org The utrophin CH1 domain is sufficient for interaction with F-actin. embopress.orgembopress.org

Assessment of Advantages and Limitations of this compound-Based Probes in Specific Experimental Contexts

This compound-based probes offer several advantages, particularly for visualizing F-actin in fixed cells. They bind with high specificity and affinity to F-actin, providing excellent contrast with low background noise. aatbio.comthermofisher.com The binding is stoichiometric, with approximately one phallotoxin molecule binding per actin subunit, and the affinity is largely independent of the species or source of actin. thermofisher.com Fluorescent this compound conjugates are water-soluble and can be used at nanomolar concentrations. aatbio.comthermofisher.com They are considered the gold standard for accurately labeling F-actin in fixed eukaryotic cells and are widely used in super-resolution microscopy techniques like dSTORM. plos.orgnih.govresearchgate.nettandfonline.com Different fluorescent this compound conjugates can vary in their staining characteristics, brightness, and photostability, with some, like this compound-488, showing better signal maintenance over time compared to others. aatbio.comcytoskeleton.comtandfonline.com

However, this compound has significant limitations. It is generally restricted to use in fixed cells because it is not membrane permeable and its stabilization of actin filaments is toxic to live cells, interfering with normal actin dynamics. plos.orgtandfonline.combiologists.com Proper fixation methods are crucial for this compound staining; fixatives like methanol (B129727) should be avoided as they can disrupt the native F-actin conformation, leading to artificial staining patterns. cytoskeleton.combiologists.comrevvity.com Paraformaldehyde or glutaraldehyde (B144438) are preferred fixatives for preserving the quaternary protein structure necessary for high-affinity this compound binding. cytoskeleton.comrevvity.com Another limitation is that this compound may not bind to all actin structures, and the binding of certain actin-binding proteins, such as cofilin, can interfere with this compound staining. biologists.com Additionally, this compound cannot distinguish between specific actin isoforms. biologists.com

In specific experimental contexts, the choice between this compound and genetically encoded probes depends on the research question and the need for live versus fixed cell imaging. For studying dynamic actin rearrangements in live cells, genetically encoded probes are generally more suitable despite their potential biases and effects on cell morphology or actin dynamics. tandfonline.combiologists.comnih.gov For high-resolution imaging of stable F-actin structures in fixed cells, this compound remains a preferred tool due to its high specificity and signal-to-noise ratio. aatbio.complos.orgnih.govresearchgate.nettandfonline.com

Here is a comparative summary of this compound and genetically encoded probes:

| Feature | This compound-Based Probes | Genetically Encoded Probes (LifeAct, Utrophin, F-tractin) |

| Target | Filamentous Actin (F-actin) only | Filamentous Actin (F-actin) |

| Live vs. Fixed Cell | Primarily Fixed Cells | Primarily Live Cells |

| Cell Permeability | No (requires permeabilization) | Yes (expressed intracellularly) |

| Effect on Dynamics | Stabilizes F-actin, inhibits depolymerization | Can potentially alter actin dynamics or cell morphology |

| Specificity | High specificity for F-actin | Varies among probes, some may miss certain structures |

| Background | Generally low | Can vary, some may have higher background (e.g., LifeAct) |

| Application | Fixed cell imaging, super-resolution microscopy, in vitro motility assays | Live cell imaging, tracking dynamics |

| Limitations | Toxicity in live cells, requires fixation/permeabilization, may not label all structures, cannot distinguish isoforms | Potential for mislocalization, artifacts, interference with dynamics, variable labeling efficiency |

Data on resolution from a comparative study of LifeAct and this compound in super-resolution imaging of fixed cells:

| Probe | Cell Type | Average Resolution (nm) |

| LifeAct-Atto655 | HeLa | 41.10 ± 0.73 researchgate.net |

| This compound-AF647 | HeLa | 41.37 ± 0.4 researchgate.net |

| LifeAct-Atto655 | RBL-2H3 | 49.5 - 59.2 plos.org |

| This compound-AF647 | RBL-2H3 | 36.3 - 45.1 plos.org |

Note: Resolution values can vary depending on the specific imaging setup and analysis methods used.

Current Research Challenges and Future Directions

Strategies for Overcoming Membrane Permeability Limitations in Live Cell Imaging

A primary limitation of fluorescently labeled phalloidin is its poor permeability across the membranes of most live cells. biotium.comnih.govthermofisher.com This restricts its traditional use primarily to fixed and permeabilized samples. biotium.comfishersci.combiologists.com Overcoming this barrier is crucial for visualizing dynamic actin processes in living systems.

Current strategies to facilitate this compound entry into live cells include the use of cationic liposomes, which can encapsulate fluorescent phallotoxins and deliver them into cells with minimal disruption. thermofisher.com While this compound generally does not permeate intact cell membranes, it has been reported to penetrate certain hypoxic cells. thermofisher.com Research has also shown that this compound can permeate live hair cells of the inner ear through a pathway involving metabotropic P2Y receptor signaling. nih.govnih.gov This suggests that specific cellular contexts or transport mechanisms might influence this compound uptake.

Future directions in this area focus on developing novel delivery methods or modifying this compound conjugates to enhance their cell permeability without compromising their specific binding to F-actin or inducing cellular toxicity. Exploring alternative chemical modifications or conjugation strategies that improve membrane translocation could expand the utility of this compound in live-cell imaging.

Methodologies for Minimizing Perturbations to Endogenous Actin Dynamics During this compound Labeling

This compound binds to F-actin with high affinity and stabilizes actin filaments, preventing depolymerization. cytoskeleton.comresearchgate.netresearchgate.net While beneficial for visualizing stable actin structures in fixed cells, this stabilization can perturb the dynamic nature of the actin cytoskeleton in live-cell applications. Minimizing these perturbations is essential for accurately observing physiological actin remodeling.

Compared to some other actin probes like GFP-Actin fusions, which can alter actin structure and dynamics, this compound is thought to cause less disruption in certain contexts. nih.gov However, its stabilizing effect can still interfere with processes that rely on rapid actin assembly and disassembly. biologists.com

Methodologies aimed at minimizing perturbations include optimizing this compound concentration and incubation times to achieve sufficient labeling with reduced impact on dynamics. Researchers also compare this compound staining results with those obtained using alternative live-cell actin probes, such as LifeAct or Utrophin-based probes, to assess potential labeling biases or structural alterations induced by this compound. researchgate.netnih.govtandfonline.combiorxiv.org A recent study suggests that a single point mutation in actin (act1V75I) can enable this compound staining in certain fungi without disrupting actin function, highlighting a genetic approach to potentially improve compatibility in specific organisms. researchgate.net

Future research aims to develop this compound derivatives or labeling protocols that allow for transient or reversible binding to F-actin, thereby enabling visualization without permanent stabilization. Combining this compound labeling with techniques that monitor actin dynamics simultaneously using less perturbative probes could also provide a more complete picture.

Development of Novel this compound-Based Probes with Enhanced Specificity, Cell Permeability, and Photophysical Properties

The development of novel this compound conjugates with improved properties is a significant area of research. This includes enhancing specificity for particular actin structures or isoforms, increasing cell permeability for live-cell applications, and optimizing photophysical properties for advanced microscopy techniques.

Fluorescent this compound conjugates are available with a variety of dyes, such as Alexa Fluor, BODIPY, fluorescein, and rhodamine, offering diverse spectral options for multiplex imaging. biotium.comthermofisher.comfishersci.comtandfonline.com The choice of fluorophore can impact imaging outcomes, with some conjugates like Alexa Fluor 488 this compound showing superior detail and stain longevity over others. frontiersin.orgtandfonline.com Novel fluorophores with excellent photophysical properties, such as high photostability, brightness, and large Stokes shifts, are being explored for conjugation to small molecules like this compound to create improved probes. nih.govmdpi.commdpi.comrsc.orgnih.gov

Efforts are underway to design this compound-based probes that can permeate live cells more efficiently, potentially through modifications that influence their lipophilicity or interaction with cellular transporters. nih.govnih.gov Enhancing specificity could involve conjugating this compound with molecules that target specific actin-binding proteins or post-translational modifications on actin filaments.

Future directions include the rational design of this compound conjugates with tailored photophysical properties for super-resolution microscopy techniques like STED or SMLM, which require specific characteristics such as high photostability and efficient photoswitching. mdpi.comnih.govnih.gov Developing probes that are sensitive to the conformational state of actin filaments could also provide insights into the functional diversity of actin structures. researchgate.netnih.govbiorxiv.org

Integration of this compound Labeling with Advanced Imaging Modalities and Robust Quantitative Analysis Frameworks

This compound labeling is widely used in conjunction with various fluorescence microscopy techniques, including widefield, confocal, and super-resolution microscopy (e.g., SIM, SMLM). frontiersin.orgtandfonline.comnih.gov Integrating this compound staining with advanced imaging modalities allows for visualization of F-actin structures with high spatial resolution.

Quantitative analysis of F-actin distribution and density using this compound staining is a common application. fishersci.com This involves measuring fluorescence intensities and analyzing the morphology and organization of labeled actin filaments. Robust quantitative analysis frameworks are crucial for extracting meaningful data from complex actin networks.

Challenges lie in developing standardized protocols for this compound staining across different cell types and experimental conditions to ensure reproducibility and comparability of quantitative data. Integrating this compound labeling with live-cell imaging techniques, once membrane permeability issues are addressed, will require fast and sensitive imaging modalities that minimize phototoxicity and photobleaching.

Future directions involve developing automated image analysis pipelines for quantitative assessment of this compound-labeled actin structures, including filament tracking, density mapping, and architectural analysis. Combining this compound imaging with other probes and sensors to correlate actin organization with cellular functions or signaling events is also a key area. The use of super-resolution techniques with this compound labeling is continuously being refined to improve resolution and labeling density. researchgate.netnih.gov

Understanding Differential Binding and Localization of this compound Across Diverse Actin Architectures and Cellular States

While this compound is known for its high affinity to F-actin, research indicates that its binding and localization can vary depending on the specific actin architecture and the cellular state. biorxiv.orgbiorxiv.org Understanding these differential binding characteristics is important for accurate interpretation of this compound staining results.

Studies have shown that this compound binds similarly to actin from various species, including plants and animals. biotium.comthermofisher.comfishersci.com However, differences in this compound association kinetics have been observed between muscle α- and cytoplasmic actins, and dissociation rates can vary between mammalian and yeast actin. acs.org The binding of other actin-binding proteins, such as cofilin, can interfere with this compound staining by altering the F-actin structure. biologists.com Furthermore, comparisons with other actin probes like LifeAct have revealed subtle differences in localization to specific actin structures like stress fibers or lamellipodia. tandfonline.combiorxiv.org

Research suggests that the conformational state of actin filaments can be polymorphic and influence the binding of actin-binding proteins. researchgate.netbiorxiv.org While this compound binding does not appear to induce large conformational changes in actin and resembles the respective nucleotide state of F-actin, other factors related to filament architecture or associated proteins might affect its accessibility or affinity. researchgate.netnih.gov

Future research aims to systematically investigate this compound binding affinity and kinetics across different actin isoforms, filament structures (e.g., stress fibers, lamellipodia, filopodia), and cellular contexts (e.g., migrating cells, dividing cells, differentiated cells). Utilizing advanced techniques like single-molecule imaging and cryo-electron microscopy can provide higher-resolution insights into how this compound interacts with actin in various architectural arrangements and in the presence of other actin-binding proteins. nih.govnih.gov This will help to refine the understanding of this compound as a probe and inform the development of more specific actin-targeting agents.

Q & A

Q. What is the role of phalloidin in visualizing cytoskeletal dynamics, and how is it integrated into fluorescence microscopy workflows?

this compound binds selectively to F-actin, enabling high-resolution visualization of actin filaments in fixed cells. Methodologically, researchers should:

- Fix cells with paraformaldehyde (PFA) to preserve cytoskeletal structure .

- Permeabilize membranes using detergents (e.g., Triton X-100) for this compound conjugate penetration .

- Optimize antibody compatibility by ensuring this compound’s emission wavelength does not overlap with other fluorophores (e.g., CF488 or Alexa Fluor dyes) .

Q. How do researchers validate this compound staining specificity in diverse cell types?

- Include negative controls (omitting this compound) to confirm absence of autofluorescence.

- Compare staining patterns with actin-disrupting agents (e.g., latrunculin A) to verify F-actin dependency .

- Cross-validate using alternative actin markers (e.g., anti-actin antibodies) in parallel experiments .

Q. What are the critical factors in optimizing this compound concentration for quantitative imaging?

- Perform titration experiments (e.g., 1–10 µg/mL) across cell lines (e.g., K562, HeLa) to balance signal intensity and background noise .

- Account for fixation efficiency: over-fixation may reduce epitope accessibility, while under-fixation causes structural collapse .

Advanced Research Questions

Q. How can researchers reconcile contradictory data from this compound-based actin quantification across studies?

Contradictions often arise from:

- Fixation artifacts : Methanol fixation may distort actin networks compared to PFA .

- Image analysis thresholds : Use standardized software (e.g., Fiji/ImageJ) with batch processing to minimize subjectivity .

- Cell confluency : High-density cultures may exhibit altered actin polymerization states; standardize cell seeding density .

- Report detailed protocols using guidelines from journals like Beilstein Journal of Organic Chemistry to enhance reproducibility .

Q. What methodological strategies enable the integration of this compound staining with super-resolution microscopy (e.g., STED or PALM)?

- Photostability : Use this compound conjugated with photostable dyes (e.g., Alexa Fluor 647) to withstand prolonged illumination .

- Sample preparation : Embed samples in antifade mountants (e.g., ProLong Gold) to reduce photobleaching .

- Multiplexing : Pair this compound with photoswitchable markers (e.g., Dendra2-tagged proteins) for sequential imaging .

Q. How can this compound-based assays be adapted for live-cell imaging despite its membrane impermeability?

- Microinjection : Deliver fluorescent this compound directly into live cells, though this risks cytoskeletal perturbation .

- Alternative probes : Use LifeAct-GFP or F-tractin transgenic models for dynamic F-actin tracking in live cells .

- Post-hoc fixation : Time-lapse imaging followed by immediate fixation and this compound staining to correlate dynamics .

Methodological Frameworks for Rigorous Research

Q. How to design a study using this compound that aligns with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Feasible : Pilot studies to determine optimal this compound concentrations and imaging parameters .

- Novel : Combine this compound with novel actin-binding drugs to explore uncharted mechanistic pathways .

- Ethical : Adhere to institutional biosafety guidelines when handling toxic this compound derivatives .

Q. What statistical approaches are recommended for analyzing this compound-derived actin network data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。